Dyrk1A-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

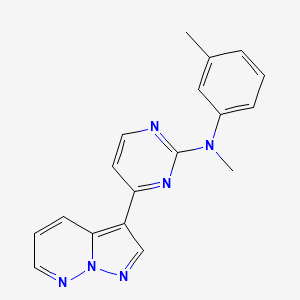

Molecular Formula |

C18H16N6 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

N-methyl-N-(3-methylphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |

InChI |

InChI=1S/C18H16N6/c1-13-5-3-6-14(11-13)23(2)18-19-10-8-16(22-18)15-12-21-24-17(15)7-4-9-20-24/h3-12H,1-2H3 |

InChI Key |

XOBINHQHMGZFDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Dyrk1A-IN-3: A Technical Guide to a Selective DYRK1A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dyrk1A-IN-3, also identified as Compound 8b, is a potent and highly selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document provides a comprehensive technical overview of its discovery, development, biochemical and cellular activity, and the experimental protocols utilized in its characterization. The development of this compound arose from a strategic effort to repurpose existing kinase inhibitor scaffolds, leading to a highly selective chemical probe for studying DYRK1A biology and a potential starting point for therapeutic development in neurodegenerative diseases and other conditions where DYRK1A is implicated.

Discovery and Development

The discovery of this compound was the result of a chemoinformatic approach that involved mining public domain data to identify and repurpose a known GSK3β/CDK inhibitor chemotype.[1] The core of the molecule is a pyrazolo[1,5-b]pyridazine scaffold.[2] A key modification in the development of this compound was the addition of an N-methyl group, which was instrumental in removing activity against GSK3β and cyclin-dependent kinases (CDKs), thereby significantly enhancing its selectivity for DYRK1A.[1] This strategic design has rendered this compound a valuable tool for specifically investigating the cellular functions of DYRK1A.

Synthesis Workflow

The synthesis of this compound is a multi-step process starting from commercially available reagents. The following diagram outlines the key steps in the synthesis of the pyrazolo[1,5-b]pyridazine core and the subsequent derivatization to yield this compound (Compound 8b).

Quantitative Data

The inhibitory activity and binding affinity of this compound have been quantified using various biochemical and biophysical assays. The data is summarized in the tables below.

Table 1: Biochemical Activity and Binding Affinity of this compound

| Parameter | Value | Assay Method | Reference |

| IC50 | 76 nM | TR-FRET-based ligand-binding displacement | [3][4][5][6] |

| KD | 52 ± 4.5 nM | Surface Plasmon Resonance (SPR) | [1][2] |

Table 2: Kinome Selectivity Profile of this compound (Compound 8b)

Data represents the percent inhibition at a 1 µM concentration of the inhibitor.

| Kinase | % Inhibition | Assay Method | Reference |

| DYRK1A | 65 | KINOMEscan | [1][2] |

| DYRK1B | 0 | KINOMEscan | [1][2] |

| DYRK2 | 19 | KINOMEscan | [1][2] |

| CLK1 | 59 | KINOMEscan | [1][2] |

| CLK2 | 59 | KINOMEscan | [1][2] |

| CLK3 | 6 | KINOMEscan | [1][2] |

| CDK2 | 12 | KINOMEscan | [1][2] |

| GSK3β | 4 | KINOMEscan | [1][2] |

Experimental Protocols

TR-FRET-based Ligand-Binding Displacement Assay

This assay was used to determine the IC50 value of this compound.

-

Principle: A competitive binding assay where the displacement of a fluorescently labeled tracer from the DYRK1A kinase domain by the inhibitor is measured via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Materials:

-

Recombinant human DYRK1A kinase domain.

-

Fluorescently labeled tracer ligand.

-

Europium-labeled anti-tag antibody.

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT).

-

This compound (serially diluted).

-

-

Method:

-

Add DYRK1A kinase, tracer, and anti-tag antibody to the wells of a microplate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

-

Calculate the ratio of the emission signals and plot the data against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR)

SPR was used to determine the binding affinity (KD) of this compound.

-

Principle: Measures the change in the refractive index at the surface of a sensor chip as the inhibitor binds to immobilized DYRK1A kinase.

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Recombinant human DYRK1A kinase.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20).

-

This compound (serially diluted).

-

-

Method:

-

Immobilize the DYRK1A kinase onto the sensor chip surface using standard amine coupling chemistry.

-

Inject serial dilutions of this compound over the chip surface at a constant flow rate.

-

Measure the change in the response units (RU) over time to monitor association and dissociation.

-

Regenerate the sensor surface between injections with a suitable regeneration solution.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

KINOMEscan Selectivity Profiling

This competition binding assay was used to assess the selectivity of this compound against a panel of other kinases.

-

Principle: Measures the ability of the inhibitor to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

-

Method:

-

A panel of DNA-tagged kinases is incubated with the immobilized ligand and this compound at a fixed concentration (e.g., 1 µM).

-

After incubation, unbound kinase is washed away.

-

The amount of bound kinase is quantified by qPCR.

-

The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand.

-

Cellular Tau Phosphorylation Assay (Representative Protocol)

While not specifically reported for this compound, this assay was used for analogous compounds and represents a relevant cellular assay.[4]

-

Principle: Measures the ability of the inhibitor to reduce DYRK1A-mediated phosphorylation of Tau protein in a cellular context.

-

Materials:

-

Human embryonic kidney cells (HEK293).

-

Expression vectors for DYRK1A and Tau.

-

Transfection reagent.

-

Cell lysis buffer.

-

Antibodies against total Tau and phosphorylated Tau (e.g., at Ser202/Thr205 - AT8 antibody).

-

Western blotting reagents and equipment.

-

-

Method:

-

Co-transfect HEK293 cells with DYRK1A and Tau expression vectors.

-

Treat the transfected cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies against total Tau and phospho-Tau.

-

Detect the antibody binding using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the phospho-Tau signal to the total Tau signal.

-

Determine the IC50 for the inhibition of Tau phosphorylation.

-

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of DYRK1A. Its selectivity is achieved through specific interactions within the kinase domain, with the N-methyl group playing a crucial role in discriminating against other kinases like GSK3β and CDKs.[1][2]

DYRK1A is a key regulator in multiple signaling pathways involved in neurodevelopment, cell proliferation, and apoptosis. One of its well-characterized roles is the phosphorylation of the Tau protein, which is implicated in the pathology of Alzheimer's disease. By inhibiting DYRK1A, this compound can reduce the hyperphosphorylation of Tau, a critical event in the formation of neurofibrillary tangles.

Conclusion

This compound (Compound 8b) is a valuable research tool for the study of DYRK1A biology. Its high potency and, most notably, its selectivity over other CMGC kinases, make it a superior chemical probe compared to many previously reported DYRK1A inhibitors. The detailed biochemical, biophysical, and synthetic data provided in this guide offer a solid foundation for its application in cellular and potentially in vivo studies aimed at elucidating the role of DYRK1A in health and disease, particularly in the context of neurodegenerative disorders. Further development and characterization of this compound and its analogs may pave the way for novel therapeutic strategies targeting DYRK1A.

References

- 1. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | DYRK1A抑制剂 | MCE [medchemexpress.cn]

Dyrk1A-IN-3: A Technical Guide to a Selective DYRK1A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of human diseases, including neurodegenerative disorders like Alzheimer's Disease, certain cancers, and diabetes.[1][2] DYRK1A is a highly conserved serine/threonine kinase that plays a crucial role in cell cycle regulation, neuronal development, and signal transduction.[3][4] Its overexpression, particularly due to its location on chromosome 21, is strongly implicated in the pathology of Down syndrome.[1][3]

This technical guide provides an in-depth overview of Dyrk1A-IN-3 (also known as Compound 8b), a potent and highly selective inhibitor of DYRK1A. This document details its biochemical activity, selectivity profile, and the experimental methodologies used for its characterization. Additionally, it illustrates the key signaling pathways influenced by DYRK1A, providing a framework for understanding the inhibitor's mechanism of action and potential therapeutic applications.

Core Compound Data: this compound (Compound 8b)

This compound was identified through a chemoinformatics-based approach aimed at repurposing existing kinase inhibitor scaffolds to achieve high selectivity for DYRK1A.[2] By adding a single methyl group to a known GSK3β/CDK chemotype, off-target activity was significantly reduced, yielding a highly selective DYRK1A inhibitor.[2]

Quantitative Inhibitory Activity and Physicochemical Properties

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Method | Reference |

| DYRK1A IC50 | 76 nM | TR-FRET-based Ligand-Binding Displacement | [2] |

| DYRK1A KD | 52 ± 4.5 nM | Surface Plasmon Resonance (SPR) | [2] |

| Kinome Selectivity Score (S-Score(40)) | 0.01 | KINOMEscan® Competition Binding Assay (1 µM) | [2] |

| Solubility (PBS, pH 6.8) | 0.011 mg/mL | "Shaking Flask" Method | [2] |

| Human Liver Microsome Stability (T1/2) | 21 min | Metabolic Stability Assay | [2] |

| Rat Liver Microsome Stability (T1/2) | < 3 min | Metabolic Stability Assay | [2] |

| MDCK-MDR1 Permeability (Papp A→B) | 1.1 x 10-6 cm/s | MDCK-MDR1 Assay | [2] |

| MDCK-MDR1 Efflux Ratio (B→A/A→B) | 6.7 | MDCK-MDR1 Assay | [2] |

Kinase Selectivity Profile

This compound demonstrates exceptional selectivity for DYRK1A. The following table presents the percentage of inhibition at a 1 µM concentration against a panel of related kinases from the CMGC group, as determined by the KINOMEscan® assay.[2] A lower percentage indicates weaker inhibition and thus higher selectivity for the primary target.

| Kinase Target | % Inhibition at 1 µM | Reference |

| DYRK1A | 1.5 | [2] |

| DYRK1B | 47 | [2] |

| DYRK2 | 78 | [2] |

| CLK1 | 4.6 | [2] |

| CLK2 | 13 | [2] |

| CLK3 | 65 | [2] |

| CLK4 | 3.8 | [2] |

| GSK3β | >90 (No significant inhibition) | [2] |

| CDK2 | >90 (No significant inhibition) | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by DYRK1A and the workflows of the experimental procedures used to characterize this compound.

Discovery Workflow for this compound

Caption: Chemoinformatic-driven discovery of this compound.

DYRK1A Signaling in Alzheimer's Disease Pathogenesis

Caption: DYRK1A's role in Tau and Amyloid-β pathways.

DYRK1A Regulation of the Cell Cycle

Caption: DYRK1A's control over key cell cycle regulators.

Experimental Protocols

The characterization of this compound involved several key biochemical and biophysical assays. Below are detailed methodologies based on standard industry practices for these experiments.

TR-FRET Kinase Binding Assay (for IC50 Determination)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding of an inhibitor to a kinase in a competitive format.

-

Principle: The assay relies on FRET between a europium (Eu)-labeled anti-tag antibody bound to the kinase and a fluorescently-labeled tracer that binds to the kinase's ATP pocket. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the emission signal.[5][6]

-

Materials:

-

Recombinant GST-tagged DYRK1A protein.

-

LanthaScreen® Eu-anti-GST Antibody (Donor).

-

Alexa Fluor® 647-labeled Kinase Tracer (Acceptor).

-

This compound (Compound 8b) serially diluted in DMSO.

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

384-well, low-volume black assay plates.

-

-

Procedure:

-

Reagent Preparation: Prepare a 2X solution of DYRK1A and Eu-anti-GST antibody in kinase buffer. Prepare a 4X solution of the Alexa Fluor® tracer in kinase buffer.

-

Compound Plating: Dispense serially diluted this compound and DMSO (vehicle control) into the assay plate.

-

Kinase/Antibody Addition: Add the 2X kinase/antibody mixture to all wells.

-

Tracer Addition: Initiate the binding reaction by adding the 4X tracer solution to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emissions at ~615 nm (Europium) and ~665 nm (Alexa Fluor® 647).[5]

-

Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

KINOMEscan® Competition Binding Assay (for Selectivity Profiling)

This is a high-throughput affinity binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.

-

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[7][8]

-

Procedure Outline:

-

Assay Mix: DNA-tagged DYRK1A (or other kinases from the panel) is combined with this compound at a fixed concentration (e.g., 1 µM) in binding buffer.

-

Competition: The mixture is added to wells containing an immobilized ligand specific for the kinase active site.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Washing: Unbound kinase is washed away.

-

Elution & Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

-

Analysis: The amount of kinase recovered is compared to a DMSO control. The result is typically expressed as "% Competition" or "% of Control". A selectivity score (S-Score) can be calculated to represent the overall selectivity of the compound, with lower scores indicating higher selectivity.[2]

-

Surface Plasmon Resonance (SPR) (for KD Determination)

SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (KD) of biomolecular interactions in real-time.

-

Principle: A ligand (e.g., DYRK1A kinase) is immobilized on a sensor chip surface. An analyte (this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[9][10]

-

Procedure Outline:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated using standard amine coupling chemistry (e.g., EDC/NHS).

-

Ligand Immobilization: Recombinant DYRK1A is injected over the activated surface in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level. Remaining active sites on the surface are blocked (e.g., with ethanolamine). A reference channel is prepared similarly but without the kinase.

-

Analyte Injection: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Each concentration is injected over the ligand and reference surfaces for a set association time, followed by an injection of running buffer alone for the dissociation phase.

-

Regeneration: If necessary, a regeneration solution (e.g., a short pulse of low pH glycine) is injected to remove any remaining bound analyte before the next injection.

-

Data Analysis: The reference-subtracted sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).[9]

-

Conclusion

This compound (Compound 8b) is a potent and highly selective DYRK1A inhibitor, developed through a rational, chemoinformatics-driven approach. Its well-characterized biochemical profile, highlighted by a low nanomolar IC50 and an excellent kinome-wide selectivity score, establishes it as a valuable tool for probing the biological functions of DYRK1A. The detailed experimental methodologies and pathway diagrams provided in this guide offer researchers a comprehensive resource for utilizing this compound in studies related to neurodegenerative diseases, cell cycle control, and other DYRK1A-implicated pathologies. Further optimization of its pharmacokinetic properties will be necessary for its advancement as a potential therapeutic agent.

References

- 1. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. chayon.co.kr [chayon.co.kr]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Dyrk1A-IN-3 for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) inhibitor, Dyrk1A-IN-3, a compound of significant interest in the field of Alzheimer's disease (AD) research. This document outlines the core mechanism of Dyrk1A in AD pathogenesis, presents key quantitative data for this compound, and offers detailed experimental protocols for its characterization.

Introduction to Dyrk1A in Alzheimer's Disease

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a serine/threonine kinase that plays a pivotal role in the molecular pathology of Alzheimer's disease.[1][2][3][4] The gene encoding Dyrk1A is located on chromosome 21, in a region critically associated with Down syndrome.[1][3][4] Individuals with Down syndrome have a triplication of this chromosome and almost invariably develop early-onset Alzheimer's disease, suggesting a gene-dose-dependent role for Dyrk1A in AD pathogenesis.[3]

Dyrk1A contributes to the two hallmark pathologies of Alzheimer's disease: the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and the accumulation of amyloid-beta (Aβ) plaques.[1][2][3] The kinase directly phosphorylates tau at several serine and threonine residues, which primes it for further phosphorylation by other kinases like GSK-3β, leading to tau aggregation and NFT formation.[3] Furthermore, Dyrk1A phosphorylates the amyloid precursor protein (APP), promoting its amyloidogenic processing and increasing the production of neurotoxic Aβ peptides.[2][3] This dual role in both tau and amyloid pathology makes Dyrk1A a compelling therapeutic target for Alzheimer's disease.[1][2]

This compound has emerged as a selective inhibitor of this kinase, offering a valuable tool for investigating the therapeutic potential of Dyrk1A modulation in Alzheimer's disease models.

Quantitative Data for this compound

This compound, also identified as compound 8b in its discovery publication, is a potent and selective inhibitor of Dyrk1A.[5][6] The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Type | Reference |

| IC | 76 nM | TR-FRET-based ligand-binding displacement assay | [5][6] |

| Ki | Not Reported | Not Applicable | |

| Molecular Weight | 429.48 g/mol | N/A | [5] |

| Formula | C | N/A | [5] |

Table 1: Potency and Physicochemical Properties of this compound

The selectivity of this compound has been profiled against a panel of kinases, demonstrating good selectivity for Dyrk1A over other related kinases.

| Kinase Target | % Inhibition at 1 µM | Assay Type | Reference |

| Dyrk1A | 65% | Competition Binding Assay | [6] |

| Dyrk1B | 0% | Competition Binding Assay | [6] |

| Dyrk2 | 19% | Competition Binding Assay | [6] |

| CLK1 | 59% | Competition Binding Assay | [6] |

| CLK2 | 59% | Competition Binding Assay | [6] |

| CLK3 | 6% | Competition Binding Assay | [6] |

| CDK2 | 12% | Competition Binding Assay | [6] |

| GSK3β | 4% | Competition Binding Assay | [6] |

Table 2: Kinase Selectivity Profile of this compound (Compound 8b)

Signaling Pathways and Experimental Workflows

To visually represent the role of Dyrk1A in Alzheimer's disease and the workflow for evaluating inhibitors like this compound, the following diagrams are provided.

References

- 1. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]

- 4. Psychoplastogenic DYRK1A Inhibitors with Therapeutic Effects Relevant to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Dyrk1A-IN-3: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) has emerged as a promising therapeutic target in neurodegenerative diseases. DYRK1A is known to phosphorylate α-synuclein, a key protein in the pathology of Parkinson's disease, potentially promoting its aggregation and neurotoxicity.[1][2] Inhibition of DYRK1A is therefore a rational strategy for developing disease-modifying therapies for Parkinson's disease. This technical guide provides an in-depth overview of Dyrk1A-IN-3, a selective inhibitor of DYRK1A, for its application in Parkinson's disease research.

This compound: Biochemical Profile

This compound is a potent and selective inhibitor of DYRK1A. The available quantitative data for this inhibitor is summarized in the table below.

| Compound | Target | IC50 (nM) |

| This compound | DYRK1A | 76 |

Dyrk1A Signaling in Parkinson's Disease Pathogenesis

DYRK1A is implicated in several cellular processes that are relevant to the pathogenesis of Parkinson's disease. Its role extends beyond the direct phosphorylation of α-synuclein to include involvement in neuronal apoptosis and mitochondrial dysfunction, both of which are hallmarks of PD. The following diagram illustrates the key signaling pathways involving DYRK1A in the context of neurodegeneration.

Experimental Protocols

While specific studies utilizing this compound in Parkinson's disease models are not yet widely published, the following protocols for key experiments are provided as a guide for researchers. These standard methodologies can be adapted to evaluate the efficacy of this compound.

In Vitro Kinase Assay

This assay is designed to determine the inhibitory activity of this compound against DYRK1A kinase.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide substrate (a specific peptide substrate for DYRK1A)

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.01% Brij-35)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a multi-well plate, add the kinase buffer, DYRK1A enzyme, and the DYRKtide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

α-Synuclein Aggregation Assay (Thioflavin T)

This assay measures the effect of this compound on the aggregation of α-synuclein in vitro.

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT)

-

Aggregation buffer (e.g., PBS, pH 7.4)

-

This compound

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

-

Prepare a stock solution of α-synuclein monomer in the aggregation buffer.

-

Prepare a serial dilution of this compound in the aggregation buffer.

-

In a 96-well plate, combine the α-synuclein solution, ThT, and the diluted this compound or buffer (control).

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) for up to 72 hours.

-

Plot the fluorescence intensity over time to generate aggregation curves.

-

Analyze the lag time and the maximum fluorescence to determine the effect of this compound on α-synuclein aggregation.

Neuroprotection Assay in SH-SY5Y Cells

This cell-based assay evaluates the ability of this compound to protect neuronal cells from MPP+-induced toxicity, a cellular model of Parkinson's disease.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

MPP+ (1-methyl-4-phenylpyridinium)

-

This compound

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce neurotoxicity by adding MPP+ to the culture medium.

-

Incubate the cells for 24-48 hours.

-

Measure cell viability using a standard assay such as MTT or a luminescence-based method.

-

Calculate the percentage of neuroprotection conferred by this compound at each concentration.

In Vivo MPTP Mouse Model of Parkinson's Disease

The MPTP mouse model is a widely used preclinical model to study the neuroprotective effects of compounds in vivo.

Animals:

-

C57BL/6 mice (8-10 weeks old)

Materials:

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

Probenecid (optional, to potentiate MPTP effects)

-

This compound

-

Vehicle for this compound administration

-

Behavioral testing apparatus (e.g., rotarod, open field)

Procedure:

-

Acclimatize mice and perform baseline behavioral assessments.

-

Administer this compound or vehicle to the mice for a predetermined period before and/or during MPTP treatment.

-

Induce Parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).

-

Continue treatment with this compound for a specified duration after MPTP administration.

-

Conduct behavioral tests (e.g., rotarod, pole test, open field test) at various time points to assess motor function.[3]

-

At the end of the study, euthanize the mice and collect brain tissue for neurochemical (e.g., HPLC analysis of dopamine levels) and immunohistochemical (e.g., tyrosine hydroxylase staining of dopaminergic neurons) analysis.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating this compound in the context of Parkinson's disease research.

References

- 1. Dyrk1A phosphorylates alpha-synuclein and enhances intracellular inclusion formation. | BioGRID [thebiogrid.org]

- 2. Dyrk1A phosphorylates alpha-synuclein and enhances intracellular inclusion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of DYRK1A can alleviate MPTP/MPP+-induced neuronal apoptosis and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Dyrk1A-IN-3 and its Role in Down Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical enzyme implicated in the neuropathology of Down syndrome (DS). Its overexpression, due to the triplication of chromosome 21, is linked to cognitive deficits and other developmental abnormalities characteristic of the condition. This has positioned DYRK1A as a promising therapeutic target for mitigating the neurological symptoms of DS. This technical guide provides an in-depth overview of Dyrk1A-IN-3, a selective inhibitor of DYRK1A, and its relevance in Down syndrome research. We present a compilation of quantitative data for this compound and other key inhibitors, detailed experimental protocols for their evaluation, and visual representations of the core signaling pathways and experimental workflows.

Introduction to DYRK1A in Down Syndrome

Down syndrome is characterized by the trisomy of chromosome 21, leading to the overexpression of several genes, including DYRK1A.[1][2] This kinase plays a pivotal role in neurodevelopment, regulating processes such as neuronal proliferation, differentiation, and synaptic plasticity.[2][3] In the context of Down syndrome, the resulting 1.5-fold increase in DYRK1A protein levels disrupts these critical neurodevelopmental programs, contributing significantly to the intellectual disabilities observed in individuals with DS.[1] Consequently, the development of specific and potent DYRK1A inhibitors has become a major focus of therapeutic research for Down syndrome.[2][4]

This compound: A Selective Inhibitor

This compound (also referred to as Compound 8b) is a highly selective inhibitor of DYRK1A.[5][6] It has demonstrated a potent binding affinity for DYRK1A, making it a valuable tool for investigating the kinase's function and a potential lead compound for therapeutic development in neurodegenerative disorders.[5][7]

Quantitative Data for DYRK1A Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound and other well-characterized DYRK1A inhibitors. This data is essential for comparing the efficacy and potential off-target effects of these compounds.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (nM) | Reference |

| This compound | DYRK1A | 76 | [5] |

Table 2: Kinase Selectivity Profile of Representative DYRK1A Inhibitors

| Compound | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | CLK1 IC50 (nM) | GSK3β IC50 (nM) | Other Kinases (IC50 > 1µM unless noted) | Reference |

| Leucettinib-21 | 2.4 | 6.7 | 11.8 | 2000 | CLK4 (5nM) | |

| EHT-1610 | 0.36 | 0.59 | - | - | - | |

| Harmine | 80 | - | - | - | DYRK2 (900nM), DYRK3 (800nM) |

Note: A comprehensive kinase selectivity panel for this compound is not publicly available. The data for other inhibitors is provided for comparative context.

Key Signaling Pathways Involving DYRK1A

DYRK1A is a pleiotropic kinase that phosphorylates a wide range of substrates, thereby influencing multiple signaling pathways crucial for neuronal function and development. Understanding these pathways is fundamental to elucidating the mechanism of action of DYRK1A inhibitors.

NFAT Signaling Pathway

DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. It phosphorylates NFAT, promoting its export from the nucleus and thereby inhibiting NFAT-dependent gene transcription. This pathway is critical for neuronal development and function.

STAT3 Signaling Pathway

DYRK1A can phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3) at Ser727, which can modulate its transcriptional activity. This pathway is implicated in processes such as astrogliogenesis.

References

- 1. Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A | Semantic Scholar [semanticscholar.org]

Dyrk1A-IN-3 in Oncology: A Technical Guide to Preclinical Applications

Disclaimer: The compound "Dyrk1A-IN-3" is not widely documented in publicly available scientific literature. This guide provides a comprehensive overview of the applications of potent and selective DYRK1A inhibitors in oncology, using data from well-characterized molecules that are representative of this inhibitor class. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in oncology.[1][2][3] This serine/threonine kinase is implicated in a multitude of cellular processes critical to cancer progression, including cell cycle regulation, apoptosis, and DNA damage repair.[4][5] Overexpression of DYRK1A has been observed in various malignancies, including glioblastoma, non-small cell lung cancer (NSCLC), pancreatic cancer, and certain hematological cancers, often correlating with poorer patient outcomes.[2] Consequently, the development of potent and selective DYRK1A inhibitors represents a promising avenue for novel cancer therapeutics. This technical guide delves into the preclinical applications of DYRK1A inhibitors in oncology, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways.

Mechanism of Action

DYRK1A's role in cancer is multifaceted, influencing several key signaling pathways. A primary mechanism involves the stabilization of oncogenic proteins and the regulation of transcription factors that drive tumor growth and survival.

Key Signaling Pathways

-

STAT3/EGFR/Met Axis: In NSCLC, DYRK1A has been shown to phosphorylate and activate STAT3, a key transcription factor. This leads to the increased expression of receptor tyrosine kinases such as EGFR and c-MET, promoting cell proliferation and survival. Inhibition of DYRK1A disrupts this signaling cascade, leading to reduced tumor growth.[3]

-

FOXO1 and STAT3 in B-ALL: In B-cell acute lymphoblastic leukemia (B-ALL), DYRK1A phosphorylates and regulates the activity of the transcription factors FOXO1 and STAT3. This regulation is crucial for leukemic cell expansion and survival. Pharmacological inhibition of DYRK1A disrupts these signaling pathways, leading to cell death in leukemic cells.[6][7]

-

Cell Cycle Regulation: DYRK1A plays a pivotal role in cell cycle control. It can phosphorylate and regulate the stability of key cell cycle proteins. Inhibition of DYRK1A can lead to cell cycle arrest, often in the G1/S phase, thereby inhibiting cancer cell proliferation.[8]

The following diagram illustrates the central role of DYRK1A in oncogenic signaling.

Preclinical Applications in Oncology

Preclinical studies have demonstrated the anti-tumor activity of DYRK1A inhibitors in a variety of cancer models, both in vitro and in vivo.

Hematological Malignancies

DYRK1A is a promising therapeutic target in hematological cancers, particularly acute myeloid leukemia (AML) and B-ALL.[4][6][7]

Quantitative Data Summary: DYRK1A Inhibitors in Hematological Malignancies

| Inhibitor | Cancer Type | Assay | Result | Reference |

| Next-Gen Inhibitor | AML | Biochemical IC50 | 3-10 nM | [4] |

| Next-Gen Inhibitor | AML | Cell-based Target Engagement | 19-134 nM | [4] |

| Next-Gen Inhibitor | AML (MV-4-11) | In vivo Xenograft (25-50 mg/kg) | 72-99% Tumor Growth Inhibition | [4] |

| EHT 1610 | B-ALL | In vivo Xenograft | Decreased leukemic cell expansion | [6][7] |

Solid Tumors

DYRK1A drives glioblastoma progression by stabilizing the epidermal growth factor receptor (EGFR). Selective DYRK1A inhibitors have shown promise in preclinical GBM models.[9]

Quantitative Data Summary: DYRK1A Inhibitors in Glioblastoma

| Inhibitor | Cancer Type | Assay | Result | Reference |

| FC-2 | Glioblastoma | Biochemical IC50 | Nanomolar potency | [9] |

| FC-3 | Glioblastoma | Biochemical IC50 | Nanomolar potency | [9] |

| FC-2 / FC-3 | Glioblastoma | In vivo Xenograft | Suppressed tumor growth, prolonged survival | [9] |

Inhibition of DYRK1A has been shown to block primary tumor formation and metastasis in preclinical models of colon and triple-negative breast cancer.[8][10]

Quantitative Data Summary: DYRK1A Inhibitors in Colon and Breast Cancer

| Inhibitor | Cancer Type | Assay | Result | Reference |

| Harmine | Colon Cancer (HCT-116) | In vivo Xenograft | Reduced tumor volume and weight | [8][10] |

| Harmine | Breast Cancer (SUM-159, MDA-MB-231) | In vivo Xenograft | Reduced tumor volume and weight | [8][10] |

As previously mentioned, DYRK1A inhibition can sensitize NSCLC cells to other targeted therapies by disrupting the STAT3/EGFR/Met signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical findings. Below are representative protocols for key experiments used to evaluate DYRK1A inhibitors.

DYRK1A Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding and displacement of a fluorescently labeled tracer to DYRK1A, allowing for the determination of inhibitor affinity (IC50).

Materials:

-

DYRK1A enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., this compound)

-

384-well plate

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 5 µL of the test compound dilution.

-

Prepare a kinase/antibody mixture containing DYRK1A and Eu-anti-Tag Antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.

-

Prepare the Kinase Tracer solution in Kinase Buffer A. Add 5 µL of the tracer to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

The following diagram outlines the workflow for a typical kinase binding assay.

References

- 1. mdpi.com [mdpi.com]

- 2. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. DYRK1A and DYRK3 Promote Cell Survival through Phosphorylation and Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NOVEL SMALL-MOLECULE INHIBITORS OF THE PROTEIN KINASE DYRK: POTENTIAL THERAPEUTIC CANDIDATES IN CANCER | Sciety Labs (Experimental) [labs.sciety.org]

- 10. researchgate.net [researchgate.net]

Dyrk1A-IN-3 and Pancreatic Beta-Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a promising therapeutic strategy for diabetes, primarily by inducing the proliferation of pancreatic beta-cells. This guide explores the core concepts behind this approach, with a specific focus on the potential of the selective inhibitor Dyrk1A-IN-3. While direct experimental data on this compound's effect on beta-cell proliferation is not yet publicly available, this document synthesizes the wealth of information on other potent DYRK1A inhibitors, including the structurally related β-carboline-cinnamic acid derivative Dyrk1A-IN-10, to provide a comprehensive technical overview. This guide covers the underlying signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to inform future research and development in this area.

The Role of DYRK1A in Beta-Cell Quiescence

DYRK1A is a constitutively active protein kinase that plays a crucial role in maintaining the post-mitotic, quiescent state of pancreatic beta-cells.[1] It achieves this primarily through the phosphorylation of key transcription factors, most notably the Nuclear Factor of Activated T-cells (NFAT). Phosphorylation by DYRK1A prevents NFAT from translocating to the nucleus, thereby inhibiting the transcription of genes essential for cell cycle progression and proliferation.[2] Consequently, the inhibition of DYRK1A is a key strategy to "unlock" the proliferative potential of existing beta-cells, offering a regenerative approach to treating diabetes.[3][4]

This compound: A Selective Inhibitor

This compound is a potent and highly selective inhibitor of DYRK1A, with a reported half-maximal inhibitory concentration (IC50) of 76 nM.[2] It is primarily utilized in research focused on neurodegenerative disorders such as Alzheimer's, Huntington's, and Parkinson's diseases.[2] While its efficacy in promoting beta-cell proliferation has not been explicitly documented in published literature, its high selectivity for DYRK1A makes it a compelling candidate for investigation in the context of diabetes.

| Compound | IC50 (nM) | Primary Research Area | Reference |

| This compound | 76 | Neurodegenerative Diseases | [2] |

Evidence for Beta-Cell Proliferation with DYRK1A Inhibitors

A significant body of research demonstrates that the inhibition of DYRK1A by various small molecules robustly stimulates pancreatic beta-cell proliferation. This has been observed in rodent cell lines, human islets, and in vivo models.[3][4]

The β-Carboline-Cinnamic Acid Series: The Case of Dyrk1A-IN-10

Recent research has identified a series of β-carboline-cinnamic acid derivatives as potent DYRK1A inhibitors with significant anti-diabetic properties.[2] One of the lead compounds from this series, designated as B4 (and referred to as Dyrk1A-IN-10 by some vendors), has demonstrated remarkable efficacy in promoting pancreatic beta-cell proliferation.[2]

A 2024 study by Guan et al. revealed that compounds from this series, including A1 , A4 , and B4 (Dyrk1A-IN-10) , significantly increased the viability and proliferation of pancreatic islet cells at a concentration of 1 µM.[2]

| Compound | Concentration (µM) | Pancreatic Islet Cell Viability Increase (%) | Reference |

| A1 | 1 | 381.5 | [2] |

| A4 | 1 | 380.2 | [2] |

| B4 (Dyrk1A-IN-10) | 1 | 378.5 | [2] |

These compounds were also shown to inhibit the expression of DYRK1A and enhance the expression of proliferation markers PCNA and Ki67 more effectively than the well-known DYRK1A inhibitor, harmine.[2]

Signaling Pathways

The primary mechanism by which DYRK1A inhibition promotes beta-cell proliferation is through the activation of the Calcineurin/NFAT signaling pathway.

In addition to the NFAT pathway, DYRK1A inhibition can also synergize with the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway to further enhance beta-cell proliferation.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of DYRK1A inhibitors on beta-cell proliferation.

Cell Culture

-

Cell Lines: INS-1E (rat insulinoma) or MIN6 (mouse insulinoma) cells are commonly used.

-

Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Proliferation Assays

-

MTT Assay for Cell Viability:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of the DYRK1A inhibitor (e.g., this compound) or vehicle control (DMSO) for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Ki67 Immunofluorescence Staining for Proliferation:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat with the DYRK1A inhibitor or vehicle control.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against Ki67 overnight at 4°C.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Co-stain with an insulin antibody to identify beta-cells and DAPI for nuclear staining.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the percentage of Ki67-positive/Insulin-positive cells.

-

Western Blot for Protein Expression

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against DYRK1A, PCNA, Ki67, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Future Directions and Conclusion

The inhibition of DYRK1A presents a compelling strategy for inducing pancreatic beta-cell regeneration. While this compound is a potent and selective tool for studying DYRK1A, its specific effects on beta-cell proliferation remain to be elucidated. The promising results from the structurally related β-carboline-cinnamic acid derivative, Dyrk1A-IN-10, strongly suggest that this compound and similar compounds warrant further investigation as potential therapeutics for diabetes. Future studies should focus on in vitro and in vivo assessments of this compound's impact on beta-cell mass and function, as well as its pharmacokinetic and pharmacodynamic properties in relevant animal models of diabetes. The detailed protocols and data presented in this guide provide a solid foundation for such research endeavors.

References

- 1. Design, synthesis, and biological evaluation of β-carboline-cinnamic acid derivatives as DYRK1A inhibitors in the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent research progress of β-carbolines as privileged scaffold in the discovery of anticancer agent (2019–2024) | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pleiotropic Effects of Dyrk1A

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that exhibits a remarkable range of biological functions, underscoring its pleiotropic nature. Encoded on chromosome 21, its gene dosage is critical; overexpression is a key contributor to the pathology of Down syndrome (DS), while haploinsufficiency leads to developmental disorders.[1][2][3] DYRK1A's influence extends across a multitude of cellular processes, including cell cycle regulation, neurodevelopment, neurodegeneration, cancer biology, and immune modulation.[1][4][5] This technical guide provides a comprehensive overview of the multifaceted roles of DYRK1A, detailing its core signaling pathways, downstream targets, and the experimental methodologies used to elucidate its functions. Quantitative data are presented in structured tables, and key pathways and protocols are visualized through detailed diagrams to support advanced research and therapeutic development.

Core Signaling Pathways and Cellular Functions of DYRK1A

DYRK1A is a constitutively active kinase that autophosphorylates a tyrosine residue in its activation loop during translation, after which it phosphorylates its substrates exclusively on serine or threonine residues.[6][7] Its pleiotropy arises from a vast and diverse substrate pool, allowing it to act as a central node in numerous signaling networks.

Neurodevelopment and Synaptic Function

DYRK1A is a master regulator of nervous system development, controlling the delicate balance between the proliferation and differentiation of neural progenitors.[2][6] Its dosage is critical, with overexpression leading to premature cell cycle exit and a reduced pool of mature neurons, a characteristic feature of Down syndrome.[3] Conversely, its loss-of-function is associated with microcephaly and intellectual disability.[3][8]

Key functions in neurodevelopment include:

-

Neuronal Proliferation and Differentiation: DYRK1A promotes cell cycle exit by phosphorylating and regulating key cell cycle proteins like Cyclin D1 and the CDK inhibitor p27.[3][6]

-

Dendritogenesis and Axonal Growth: It influences neuronal morphogenesis and cytoskeletal dynamics by phosphorylating proteins such as MAP1B and Tau.[9]

-

Synaptic Plasticity: DYRK1A modulates synaptic function by regulating the expression of NMDA receptors at the cell surface and has been linked to deficits in learning and memory.[2][9]

Neurodegenerative Diseases

DYRK1A is a critical link between the two primary pathological hallmarks of Alzheimer's disease (AD): amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau.[10][11] Its expression is elevated in AD brains.[11][12]

-

Tau Pathology: DYRK1A directly phosphorylates Tau on multiple residues, including Thr212, which "primes" it for subsequent phosphorylation by GSK-3β, accelerating the formation of NFTs.[5][12]

-

Amyloid Precursor Protein (APP) Processing: DYRK1A phosphorylates APP at Thr668, which promotes its amyloidogenic cleavage, leading to increased production of Aβ peptides.[5][13] This creates a vicious cycle, as Aβ accumulation can, in turn, upregulate DYRK1A expression.[11][13][14]

-

Other Neurodegenerative Disorders: DYRK1A also phosphorylates α-synuclein, a key component of Lewy bodies in Parkinson's disease, enhancing its aggregation.[2][13]

Cancer Biology

DYRK1A's role in cancer is complex and highly context-dependent, with reports of it acting as both a tumor suppressor and an oncogene.[1][6] This duality stems from its ability to regulate a wide array of processes critical for tumorigenesis.

-

Tumor Suppressor Activities: DYRK1A can promote cell cycle arrest and quiescence by destabilizing pro-proliferative proteins like Cyclin D and stabilizing inhibitors like p27.[1][15] Its involvement in the DNA damage response also contributes to tumor suppression.[1]

-

Oncogenic Activities: In certain cancers, such as pancreatic and non-small cell lung cancer, DYRK1A is upregulated and promotes tumor growth.[1] It can stabilize receptor tyrosine kinases like c-MET and EGFR, preventing their degradation and promoting downstream pro-survival signaling.[1] DYRK1A inhibition in some models can release cancer cells from quiescence, potentially sensitizing them to chemotherapy.[15]

Immune System Regulation

DYRK1A is an emerging player in the modulation of immune cell homeostasis.[4][16] It acts as a critical switch in the differentiation of CD4+ T helper cells.

-

Treg/Th17 Balance: DYRK1A activity is a key determinant in the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells.[17][18] Inhibition of DYRK1A has been shown to impair Th17 differentiation while enhancing Treg differentiation.[17][19] This suggests that DYRK1A inhibitors could be a therapeutic strategy for autoimmune and inflammatory diseases.[17][18]

-

Mechanism: One proposed mechanism involves the regulation of NFAT (Nuclear Factor of Activated T-cells) transcription factors. DYRKs phosphorylate NFAT proteins, leading to their exclusion from the nucleus.[19] Inhibiting DYRK1A would therefore promote NFAT nuclear localization and activity, influencing T-cell fate.

Metabolic Regulation and Diabetes

DYRK1A plays a role in glucose metabolism and the function of pancreatic β-cells.[20][21]

-

β-Cell Proliferation: DYRK1A acts as a negative regulator of β-cell proliferation.[22] It phosphorylates NFAT transcription factors, keeping them in the cytoplasm and repressing the transcription of genes involved in the cell cycle.[23]

-

Therapeutic Potential: Consequently, DYRK1A inhibitors have been identified as potent inducers of pancreatic β-cell proliferation, offering a potential therapeutic avenue for islet regeneration in patients with diabetes.[21][23]

Quantitative Data on DYRK1A Function

The following tables summarize key quantitative data related to DYRK1A substrates and the effects of its pharmacological inhibition.

Table 1: Selected DYRK1A Substrates and Phosphorylation Sites

| Substrate | Phosphorylation Site(s) | Cellular Process | Disease Relevance | Reference(s) |

| Tau | Thr212, Ser202, Ser396, Ser404, etc. | Microtubule stability, Axonal transport | Alzheimer's Disease, Tauopathies | [12][24][25] |

| Amyloid Precursor Protein (APP) | Thr668 | Aβ production | Alzheimer's Disease | [5][13] |

| α-Synuclein | Ser129 | Protein aggregation | Parkinson's Disease | [2][13][25] |

| Cyclin D1 / D3 | Thr286 / Thr283 | Cell cycle progression/exit | Cancer, Neurodevelopment | [1][6] |

| p27Kip1 | Ser10 | Cell cycle inhibition | Cancer, Neurodevelopment | [3][6][22] |

| NFAT family | Multiple | Gene transcription, Cell proliferation | Immunity, Diabetes, Neurodevelopment | [19][23] |

| Splicing Factors (e.g., ASF/SF2) | Multiple | Alternative mRNA splicing | Down Syndrome, Neurodegeneration | |

| c-MET / EGFR | Not specified | Receptor stability, Cell signaling | Cancer | [1] |

| CDC23 (APC8) | Not specified | Cell cycle (Anaphase promotion) | Cancer | [1][26] |

Table 2: IC50 Values of Selected DYRK1A Inhibitors

| Inhibitor | IC50 (nM) | Assay Type | Target Disease(s) | Reference(s) |

| Harmine | ~30-80 | Radioactive / ELISA | Cancer, Diabetes, Neurodegeneration | [17][27] |

| EGCG (Epigallocatechin gallate) | ~300-430 | Radioactive / ELISA | Down Syndrome, Alzheimer's Disease | [23][27] |

| Leucettine L41 | 15 | Kinase Assay | Alzheimer's Disease, Diabetes | [22] |

| CC-401 | ~10-20 | Kinase Assay | Diabetes | [22][28] |

| Staurosporine | 49 | 33PanQinase™ | (Broad spectrum inhibitor) | [29] |

Experimental Protocols and Methodologies

Studying the pleiotropic functions of DYRK1A requires a diverse set of experimental techniques. Below are detailed methodologies for key assays.

DYRK1A Kinase Activity Assay (Non-Radioactive ELISA)

This protocol describes a robust method for measuring DYRK1A kinase activity and screening for inhibitors without the use of radioactivity.[27]

Principle: A substrate peptide (e.g., a fragment of dynamin 1a) is immobilized on an ELISA plate. Recombinant DYRK1A and ATP are added, allowing phosphorylation to occur. The phosphorylated substrate is then detected using a phosphorylation site-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a chromogenic substrate and quantified by spectrophotometry.

Detailed Methodology:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of substrate peptide (e.g., 5 µg/mL Dynamin 1a fragment) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% BSA in PBST) and incubating for 2 hours at room temperature.

-

Kinase Reaction:

-

Wash the plate 3 times.

-

Prepare the kinase reaction mixture. For each well, combine Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT), ATP (final concentration ~100 µM), and the test inhibitor at various concentrations.

-

Add the reaction mixture to the wells.

-

Initiate the reaction by adding recombinant DYRK1A enzyme (e.g., 20-50 ng/well).

-

Incubate for 60-90 minutes at 30°C.

-

-

Antibody Incubation:

-

Stop the reaction and wash the plate 5 times.

-

Add 100 µL/well of the primary antibody (e.g., anti-phospho-Dynamin 1a) diluted in antibody buffer. Incubate for 2 hours at room temperature.

-

Wash the plate 5 times.

-

Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the plate 5 times.

-

Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of 2M H₂SO₄.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate percentage inhibition relative to a no-inhibitor control and determine IC₅₀ values by non-linear regression.

-

Identification of DYRK1A Interacting Proteins via Immunoprecipitation-Mass Spectrometry (IP-MS)

This protocol outlines a general workflow to identify novel binding partners of DYRK1A, providing insight into its pleiotropic effects.[30][31]

Principle: DYRK1A and its bound protein partners are isolated from cell lysates using an antibody specific to DYRK1A. The entire complex is pulled down using protein A/G beads. After washing, the proteins are eluted, separated by SDS-PAGE, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodology:

-

Cell Lysis: Harvest cells (e.g., HEK293T or a relevant neural progenitor cell line) and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

-

Immunoprecipitation (IP):

-

Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-DYRK1A antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Run the eluates a short distance into an SDS-PAGE gel to concentrate the sample.

-

Excise the entire protein band from the gel.

-

-

In-Gel Digestion:

-

Destain the gel slice.

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins overnight with a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Extract the resulting peptides from the gel.

-

Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine like Mascot or MaxQuant.

-

Identify proteins that are significantly enriched in the DYRK1A IP sample compared to the IgG control. These are considered potential interacting partners.

-

Conclusion and Future Directions

DYRK1A is a quintessential pleiotropic kinase, acting as a pivotal regulator in a vast network of cellular processes. Its dosage-sensitive nature makes it a critical factor in both developmental disorders like Down syndrome and complex age-related diseases such as Alzheimer's. The dual role of DYRK1A in cancer highlights the critical importance of cellular context in determining its function.

The development of specific and potent DYRK1A inhibitors represents a promising therapeutic strategy for a wide range of conditions, from neurodegeneration and diabetes to select cancers.[20][21] However, the kinase's ubiquitous expression and involvement in fundamental cellular processes present a significant challenge for therapeutic development, demanding careful consideration of inhibitor selectivity, dosage, and potential on-target toxicities.

Future research should focus on:

-

Expanding the Interactome: Uncovering the full spectrum of DYRK1A substrates and binding partners in different cell types and disease states to better understand its context-specific functions.

-

Developing Selective Inhibitors: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows.

-

Defining Therapeutic Windows: Elucidating the optimal timing and duration of DYRK1A inhibition for different diseases, particularly for neurodevelopmental versus neurodegenerative conditions.[23]

A deeper understanding of the intricate and pleiotropic biology of DYRK1A will be paramount to successfully harnessing its therapeutic potential for a multitude of human diseases.

References

- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome [mdpi.com]

- 3. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | DYRK1A in blood and immune function: implications in leukemia, inflammatory disorders, infection and Down syndrome [frontiersin.org]

- 5. The role of DYRK1A in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DYRK1A: the double-edged kinase as a protagonist in cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dyrk1a mutations cause undergrowth of cortical pyramidal neurons via dysregulated growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DYRK1A roles in human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dyrk1 inhibition improves Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Constitutive Dyrk1A is abnormally expressed in Alzheimer disease, Down syndrome, Pick disease, and related transgenic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DYRK1A in blood and immune function: implications in leukemia, inflammatory disorders, infection and Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The kinase DYRK1A reciprocally regulates the differentiation of Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The kinase DYRK1A reciprocally regulates the differentiation of Th17 and regulatory T cells. | Sharpe Laboratory [sharpelab.hms.harvard.edu]

- 19. The kinase DYRK1A reciprocally regulates the differentiation of Th17 and regulatory T cells | eLife [elifesciences.org]

- 20. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. alzdiscovery.org [alzdiscovery.org]

- 24. Frontiers | Genetic knockdown of DYRK1A attenuates cognitive impairment, Aβ pathology, tauopathy and neuroinflammatory responses in mouse models of AD [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. MS-based DYRK1A kinase assay [bio-protocol.org]

- 27. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chemsysbio.stanford.edu [chemsysbio.stanford.edu]

- 29. reactionbiology.com [reactionbiology.com]

- 30. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]

- 31. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

Dyrk1A-IN-3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dyrk1A-IN-3, a selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it outlines detailed experimental protocols for the synthesis, in vitro kinase assays, and cell-based assays to evaluate its efficacy and impact on relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in neurodegenerative diseases, oncology, and developmental biology who are investigating the therapeutic potential of DYRK1A inhibition.

Chemical Structure and Properties

This compound, also referred to as Compound 8b, is a potent and selective inhibitor of DYRK1A. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(4-methylphenyl)-N-methyl-3-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-amine |

| Synonyms | This compound, Compound 8b |

| Chemical Formula | C₁₈H₁₆N₆ |

| Molecular Weight | 316.36 g/mol |

| Appearance | White to off-white solid[1] |

| SMILES | CC1=CC=C(C=C1)N(C)C2=NC=CC=C2C3=CNN=C4C=CC=N34 |

| IC₅₀ (DYRK1A) | 76 nM[1] |

| Solubility | Soluble in DMSO[1] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DYRK1A[2]. DYRK1A is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival. It is a dual-specificity kinase, capable of autophosphorylating a tyrosine residue in its activation loop, which in turn activates its serine/threonine kinase activity towards other substrates. By binding to the ATP-binding pocket of DYRK1A, this compound prevents the transfer of a phosphate group from ATP to its substrates, thereby inhibiting its enzymatic activity.

Signaling Pathways

DYRK1A is implicated in several key signaling pathways, most notably the NFAT (Nuclear Factor of Activated T-cells) and Tau phosphorylation pathways.

NFAT Signaling Pathway

DYRK1A negatively regulates the NFAT signaling pathway by phosphorylating NFAT transcription factors, which promotes their nuclear export and subsequent inactivation[3][4][5]. Inhibition of DYRK1A by compounds like this compound is expected to prevent this phosphorylation, leading to the nuclear accumulation of NFAT and the activation of NFAT-dependent gene transcription. This mechanism is of significant interest in the context of pancreatic β-cell proliferation and immune response modulation[6][7][8][9].

References

- 1. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. NFATc1 phosphorylation by DYRK1A increases its protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The kinase DYRK1A reciprocally regulates the differentiation of Th17 and regulatory T cells | eLife [elifesciences.org]

- 9. researchgate.net [researchgate.net]

Dyrk1A-IN-3 and its Target Protein Dyrk1A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a highly conserved protein kinase implicated in a spectrum of physiological and pathological processes, most notably in neurodevelopment and the pathogenesis of neurodegenerative disorders and certain cancers. Its enzymatic activity and downstream signaling pathways have become a focal point for therapeutic intervention. This technical guide provides a comprehensive overview of Dyrk1A function, its associated signaling cascades, and a detailed profile of Dyrk1A-IN-3, a potent and selective inhibitor. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols and structured data to facilitate further investigation into Dyrk1A-targeted therapeutics.

The Dyrk1A Protein: A Multifunctional Kinase

Dyrk1A is a member of the dual-specificity tyrosine kinase family, possessing the unique ability to autophosphorylate a tyrosine residue in its activation loop, which in turn activates its serine/threonine kinase activity towards other substrates.[1] This dual functionality underscores its role as a critical regulator in a multitude of cellular processes.

Core Functions and Cellular Roles

The functional repertoire of Dyrk1A is extensive, influencing key cellular events including:

-

Neurodevelopment: Dyrk1A plays a pivotal role in brain development, regulating neuronal proliferation, differentiation, and migration.[2] Its expression levels are tightly controlled during embryogenesis, and any dysregulation can lead to significant neurodevelopmental abnormalities.[3]

-

Cell Cycle Control: Dyrk1A acts as a negative regulator of the cell cycle, promoting cell cycle exit and entry into a quiescent state.[4] This is achieved through the phosphorylation and subsequent degradation of key cell cycle proteins such as Cyclin D1.[5]

-

Gene Expression and Splicing: Dyrk1A influences gene expression by phosphorylating transcription factors, including STAT3 and NFAT, thereby modulating their activity and subcellular localization.[6][7] It also participates in the regulation of alternative splicing by phosphorylating splicing factors.[8]

-

Apoptosis and DNA Damage Response: The kinase has a pro-survival function and negatively regulates apoptosis, in part by phosphorylating and activating SIRT1, which in turn inhibits the p53 pathway.[9]

Pathological Implications

Given its multifaceted roles, aberrant Dyrk1A activity is implicated in several human diseases:

-

Down Syndrome: The DYRK1A gene is located on chromosome 21, and its overexpression due to trisomy 21 is a major contributor to the cognitive deficits and other developmental abnormalities observed in individuals with Down syndrome.[10][11]

-

Neurodegenerative Diseases: Dyrk1A is linked to the pathology of Alzheimer's disease through its ability to phosphorylate Tau protein, a key component of neurofibrillary tangles, and amyloid precursor protein (APP), influencing the production of amyloid-beta peptides.[10][11]

-

Cancer: The role of Dyrk1A in cancer is context-dependent, acting as either an oncogene or a tumor suppressor in different malignancies.[1][12] For instance, it has been shown to promote tumor growth in some cancers by stabilizing oncogenic proteins like EGFR.

This compound: A Selective Inhibitor

This compound (also known as Compound 8b) is a potent and highly selective inhibitor of Dyrk1A.[4][8] Its development represents a significant step towards creating targeted therapies for Dyrk1A-driven pathologies.

Quantitative Data for this compound